Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Solid-state characterization Crystallization Formulation development

Benzothiophene-2-carboxylate building blocks are not interchangeable across CF3 regioisomers. The 6-CF3 isomer (CAS 863118-41-6) exhibits a melting point of 105-107 °C, distinct from the 5-CF3 (123-124 °C) and 7-CF3 (71-74 °C) isomers, enabling selective crystallization for purity assessment. This compound serves as a protected carboxylic acid equivalent for multistep API intermediate synthesis and agrochemical discovery. Key advantages: Regiospecific CF3 placement for precise SAR modulation; methyl ester handle for amide coupling after hydrolysis; well-defined thermal behavior for process validation.

Molecular Formula C11H7F3O2S
Molecular Weight 260.23 g/mol
CAS No. 863118-41-6
Cat. No. B1369994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
CAS863118-41-6
Molecular FormulaC11H7F3O2S
Molecular Weight260.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3
InChIKeyQHWPUCBUPABCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate: Procurement Evidence Guide


Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS 863118-41-6) is a heterocyclic building block belonging to the benzothiophene carboxylate class, with molecular formula C11H7F3O2S and a molecular weight of 260.23 g/mol [1]. The compound features a trifluoromethyl substituent at the 6-position of the benzothiophene core and a methyl ester at the 2-carboxylate position, conferring distinct physicochemical properties including a calculated LogP of 3.71 [2] and an experimentally determined melting point of 105–107 °C . As a fluorinated heteroaromatic ester, it serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs, particularly where modulation of lipophilicity and metabolic stability through regiospecific CF3 placement is a critical design parameter [3].

Regioisomer-specific CF3 placement for lipophilicity and metabolic stability design
Methyl ester as a masked carboxylic acid handle for multistep synthesis
Heterocyclic building block for medicinal chemistry and agrochemical discovery programs

Methyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate: Non-Interchangeable Substitutions


Procurement of benzothiophene-2-carboxylate building blocks cannot be guided solely by shared core scaffolds or nominal functional group similarity. The precise position of the trifluoromethyl substituent on the fused benzene ring—whether at the 4-, 5-, 6-, or 7-position—dictates electronic distribution, steric accessibility, lipophilicity (cLogP), solid-state packing (melting point), and downstream reactivity [1]. Even among isomeric methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate analogs (e.g., 5-CF3 vs. 6-CF3 regioisomers), measurable differences in melting point (>15 °C variation) and chromatographic retention time (LogP divergence) necessitate distinct purification protocols and formulation strategies [2][3]. Furthermore, substitution of the methyl ester with ethyl or carboxylic acid analogs alters both solubility profiles and synthetic entry points for amide coupling or hydrolysis, making direct interchange infeasible without process revalidation [4]. The quantitative evidence below substantiates these non-interchangeable characteristics.

CF3 regioisomer mismatch
Positional change from 6-CF3 to 5- or 7-CF3 alters solid-state packing and purification profiles; process conditions may require revalidation.
Ester vs carboxylic acid form
Direct use of the free acid instead of the methyl ester may limit temporary protection strategies and change coupling reactivity; synthetic entry points differ.
6-CF3 electronic tuning specificity
The 6-position balance of electronic withdrawal without steric hindrance may not transfer to 4- or 7-CF3 analogues; cross-coupling outcomes can shift.

Methyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate: Quantified Analogue Differences


6-CF3 vs. 5-CF3: Melting Point & Purification

The 6-trifluoromethyl regioisomer (target compound) exhibits an experimentally determined melting point range of 105–107 °C . In contrast, the closely related 5-CF3 regioisomer (CAS 146137-92-0) melts at 123–124 °C, representing a >15 °C elevation . This difference reflects altered intermolecular packing forces attributable to the shift in CF3 substitution geometry on the benzothiophene B-ring.

6-CF3 vs 5-CF3 Mp
Head-to-head
ΔTm ≈ 16–19°C lower for 6-CF3 (105–107°C) vs 5-CF3 (123–124°C)
Reported thermal difference supports regioisomer identification
Crystallization protocols may differ
Solid-state characterization Crystallization Formulation development

6-CF3 vs. 7-CF3: Solid-State Behavior Contrast

The calculated LogP (cLogP) for methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is 3.7067 [1]. The 7-CF3 regioisomer (CAS 550998-55-5) possesses an identical LogP value of 3.7067, indicating nearly equivalent predicted octanol-water partitioning [2]. However, the 7-CF3 isomer melts at a significantly lower 71–74 °C—a reduction of 31–36 °C compared to the 6-CF3 compound [2].

6-CF3 vs 7-CF3 Mp
Head-to-head
Identical cLogP (3.71), but Mp 31–36°C lower for 7-CF3 (71–74°C) vs 6-CF3
Higher crystal lattice stability for 6-CF3 isomer
Storage and handling conditions may differ
Lipophilicity ADME prediction Chromatography

Methyl Ester vs. Acid: Hydrolysis Strategy

The methyl ester group of the target compound is susceptible to hydrolysis under both acidic and basic conditions, generating the corresponding 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 142329-22-4) [1][2]. This controlled lability is a designed feature, allowing the ester to function as a masked carboxylic acid for temporary protection during multistep syntheses.

Ester vs Acid
Class-level
Methyl ester: protected acid; hydrolyzable on demand
Free acid: direct coupling partner; prone to salt formation
Supports latent carboxylic acid strategy in synthesis
Hydrolysis conditions must be validated
Prodrug design Synthetic intermediate Protecting group strategy

6-CF3 Electronic Effects on Cross-Coupling

The electron-withdrawing trifluoromethyl group at the 6-position of the benzothiophene core reduces electron density on the heteroaromatic ring system. In related benzothiophene-2-carboxylate systems, the position of the CF3 group has been shown to modulate reactivity in palladium-catalyzed C–H arylation and other cross-coupling reactions [1][2]. The 6-position offers a balance of electronic deactivation without the steric hindrance that can impede reactions at the 4- or 7-positions.

6-CF3 Coupling
Class-level
6-CF3 moderates electronic deactivation with minimal steric hindrance; class-level trends support predictable cross-coupling
May support reliable reaction planning
Coupling efficiency not directly quantified for this compound
Cross-coupling reactions Suzuki-Miyaura Electronic effects

Methyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate: Optimal Application Scenarios


Late-Stage Diversification in Drug Discovery

The methyl ester functionality of this compound enables its use as a protected carboxylic acid equivalent in multistep syntheses of benzothiophene-based drug candidates. Following core modifications (e.g., Suzuki coupling, C–H functionalization), the ester can be hydrolyzed to the free acid for subsequent amide bond formation, streamlining the preparation of compound libraries for structure-activity relationship (SAR) studies [1][2].

Design of Fluorinated Pesticides and Herbicides

The trifluoromethyl group is a privileged motif in modern agrochemicals due to its enhancement of metabolic stability and membrane permeability. The 6-CF3 benzothiophene-2-carboxylate scaffold serves as a core building block for the synthesis of novel crop protection agents, with the ester handle allowing subsequent conversion to amides, hydrazides, or other bioactive pharmacophores [1][2].

Crystallization-Controlled Purification

The distinct melting point of the 6-CF3 regioisomer (105–107 °C) compared to the 5-CF3 (123–124 °C) and 7-CF3 (71–74 °C) isomers provides a thermal handle for purity assessment and selective crystallization. In process development, this melting point divergence facilitates the design of recrystallization protocols to isolate the desired 6-substituted regioisomer from mixtures that may arise during synthesis [1][2][3].

Organic Electronic Material Synthesis

Benzothiophene derivatives are increasingly employed as building blocks for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. The electron-withdrawing 6-CF3 group modulates frontier molecular orbital energies, while the ester functionality enables covalent anchoring or further π-extension. The compound's well-defined melting behavior and moderate lipophilicity (LogP 3.71) support solution-processing techniques relevant to device fabrication [1][4].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Methyl ester hydrolyzability, regioisomer identity
Confirm ester stability; verify regioisomer purity by HPLC or DSC
Agrochemical discovery programs
CF3-driven lipophilicity and metabolic stability
Assess metabolic stability in model systems; confirm regioisomer identity
Process development & purification
Melting point difference vs 5-CF3/7-CF3 analogues
Design recrystallization based on thermal behavior; verify regioisomer by DSC
Organic electronics research
Electronic tuning via 6-CF3 substitution
Evaluate frontier orbital energies by CV or UV-vis; assess solution processability

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